molecular formula C7H11NO6S B3027797 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate CAS No. 1392804-12-4

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate

Cat. No.: B3027797
CAS No.: 1392804-12-4
M. Wt: 237.23
InChI Key: AKFMMYCPJWBURC-UHFFFAOYSA-N
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Description

Product Overview 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate is a high-purity spirocyclic chemical compound offered as an oxalate salt. This reagent serves as a valuable and versatile building block in organic synthesis and medicinal chemistry research. The compound is characterized by its unique bicyclic structure incorporating sulfur and nitrogen atoms, with the sulfur atom existing as a sulfone (6,6-dioxide) . It is supplied with a minimum purity of ≥90% and must be stored sealed in a dark, dry environment at 2-8°C to maintain stability . Research Applications and Value This compound is primarily used as a synthetic intermediate in the design and synthesis of more complex molecules . Its spirocyclic scaffold is of significant interest in drug discovery. Preliminary research suggests that this compound and its analogs are investigated for their potential biological activities, which may include enzyme inhibition, such as monoamine oxidase B (MAO-B) inhibition, or antimicrobial properties . Inhibition of MAO-B is a relevant mechanism for research into neurodegenerative disorders, as it can lead to increased levels of neurotransmitters like dopamine in the brain . Researchers value this compound for its ability to introduce a rigid, three-dimensional spirocyclic framework into target molecules, which can help optimize key properties in lead compounds. Handling and Safety This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.C2H2O4/c7-9(8)3-5(4-9)1-2-6-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFMMYCPJWBURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CS(=O)(=O)C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-12-4
Record name 6-Thia-1-azaspiro[3.3]heptane, 6,6-dioxide, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thia-1-azaspiro[3One common method involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating or acylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the nitrogen or sulfur atoms .

Mechanism of Action

The mechanism of action of 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites on proteins, potentially inhibiting their activity or altering their function. The sulfur and nitrogen atoms in the compound can form various interactions, such as hydrogen bonds or coordination bonds, with the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Spirocyclic Compounds

Compound Name Empirical Formula Molar Mass (g/mol) CAS No. Key Features
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate C₇H₁₁NO₆S 237.23 1392804-12-4 Thia-aza spiro[3.3], sulfone, oxalate salt (2:1)
6-Oxa-1-azaspiro[3.3]heptane oxalate (2:1) C₁₂H₂₀N₂O₆ 288.30 1380571-72-1 Oxa-aza spiro[3.3], oxalate salt (2:1), no sulfone
2-Thia-6-azaspiro[3.3]heptane ethanedioate (2:1) C₈H₁₂N₂O₄S 232.26 1233143-48-0 Thia-aza positional isomer, ethanedioate salt (2:1)
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hemioxalate C₉H₁₃NO₅S 247.27 1501856-47-8 Larger spiro[3.5] ring, sulfone, hemioxalate
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride C₅H₁₀ClNO₂S 183.66 1427358-97-1 Thia-aza positional isomer, hydrochloride salt, sulfone

Key Observations:

Heteroatom Position : Swapping thia (S) and aza (N) positions (e.g., 2-Thia-6-aza vs. 6-Thia-1-aza) alters electronic distribution and steric effects, impacting reactivity .

Oxidation State: Sulfone groups (e.g., 6,6-dioxide) enhance stability but reduce nucleophilicity compared to non-oxidized thia analogs .

Counterion Effects : Oxalate salts (e.g., 2:1 vs. hemioxalate) influence solubility and crystallinity. Hydrochlorides (e.g., CAS 1427358-97-1) are more water-soluble but less thermally stable .

Commercial Availability and Purity

  • Suppliers : Global suppliers like Combi-Blocks and Carl Roth offer spirocyclic compounds with purities ≥90–95% .
  • Purity Considerations : Hemioxalate forms (e.g., 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate) are less pure (≥90%) than 2:1 oxalate salts (≥97%) .

Biological Activity

Chemical Identity
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate is a chemical compound with the molecular formula C7H11NO6S\text{C}_7\text{H}_{11}\text{NO}_6\text{S} and a molecular weight of 237.23 g/mol. It is characterized by its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms, making it a subject of interest in various biological and chemical research applications .

Biological Activity

Mechanism of Action
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound's spirocyclic structure allows it to effectively fit into binding sites on proteins, potentially inhibiting their activity or altering their function. The presence of sulfur and nitrogen facilitates various interactions, including hydrogen bonding and coordination with target molecules .

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often over-expressed in cancer cells. This inhibition could lead to enhanced efficacy in drug development targeting cancer therapies .

Case Studies

Several case studies have explored the biological implications of compounds related to this compound:

  • Cancer Research : A study demonstrated that derivatives of spirocyclic compounds could significantly reduce tumor growth in xenograft models by targeting NQO1, suggesting potential therapeutic applications for this class of compounds .
  • Antimicrobial Activity : Preliminary investigations have shown that related spirocyclic compounds exhibit antimicrobial properties against various bacterial strains, indicating a broader range of biological activity that warrants further exploration .

Synthetic Routes

The synthesis of this compound typically involves reactions with sulfur and nitrogen-containing reagents under controlled conditions. Advanced purification techniques such as crystallization and chromatography are often employed to achieve high purity levels necessary for biological testing .

Comparison with Similar Compounds

Compound NameStructureUnique Features
This compoundStructureContains both sulfur and nitrogen in a spirocyclic framework
2-Oxa-6-azaspiro[3.3]heptane oxalateStructureOxygen replaces sulfur, affecting reactivity
6-Thia-1-azaspiro[3.3]heptane hemioxalateStructureSimilar structure but with different oxalate derivatives

Applications in Research

Scientific Research Applications
The compound is utilized across various fields:

  • Chemistry : As a building block for synthesizing more complex molecules.
  • Biology : In studies investigating enzyme inhibition and protein-ligand interactions.
  • Material Science : Development of new materials leveraging its unique chemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate
Reactant of Route 2
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate

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